![molecular formula C16H14FNO2 B3037871 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- CAS No. 649740-45-4](/img/structure/B3037871.png)
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Vue d'ensemble
Description
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-, also known as 2-Propenamide, 3-fluoro-4-methoxyphenyl-, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amide group and is composed of a three-carbon chain and an amide group. This compound is used in a variety of biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Optical Properties and Molecular Interactions : Derivatives of 2-Propenamide, such as 2-cyano-3-(2-methoxyphenyl)-2-propenamide, show distinct optical properties influenced by their molecular interactions and stacking modes. These properties have implications for material sciences and luminescence studies (Song et al., 2015).
Chemical Synthesis and Structural Analysis : Compounds like 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, derived from similar structures, have been isolated and characterized for their chemical properties. This kind of research aids in understanding the chemical behavior of similar compounds (Chen et al., 2011).
Building Blocks for Fluorinated Compounds : The related 2-fluoroacrylic derivatives are used for synthesizing various fluorine-bearing compounds, illustrating their importance in creating diverse fluorinated materials for potential applications in medicinal chemistry and material sciences (Shi et al., 1996).
Copolymer Synthesis : Derivatives of 2-Propenamide, such as methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, have been synthesized and copolymerized with styrene. These studies contribute to the development of new materials with specific physical properties, particularly in polymer science (Kharas et al., 2015).
pH Probe for Intracellular Imaging : 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal, a related compound, has been utilized as a ratiometric fluorescent pH probe, indicating its application in biological imaging and intracellular studies (Nan et al., 2015).
Propriétés
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H2,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOIOBTCPKQBP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)

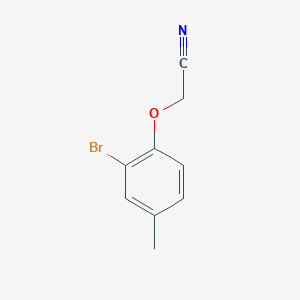
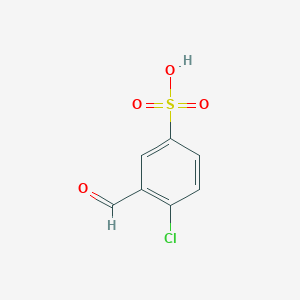
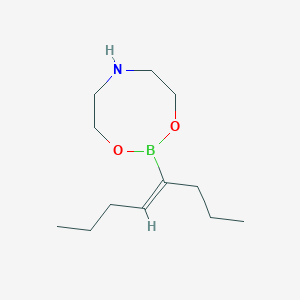
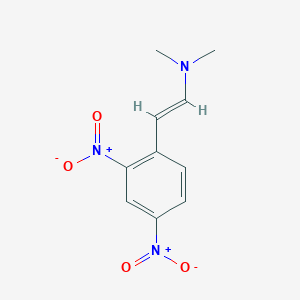
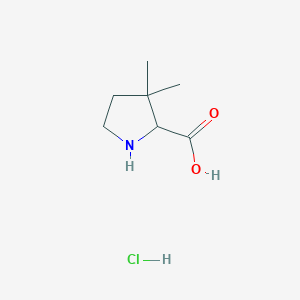
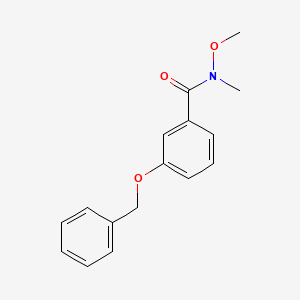
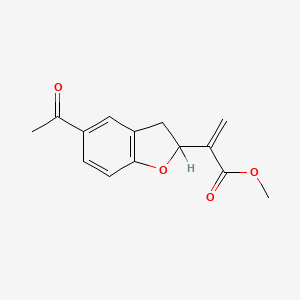

![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)
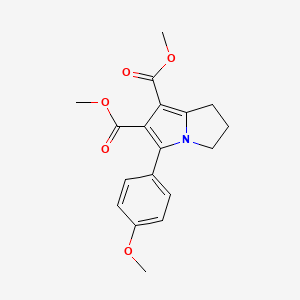
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)